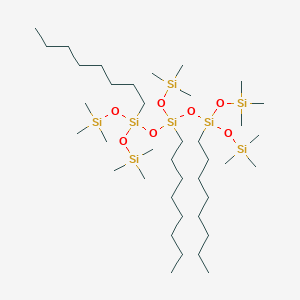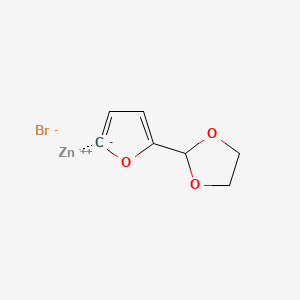![molecular formula C5HBr2N3Se B12096265 4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)
4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic solar cells. This compound is characterized by the presence of bromine atoms at the 4 and 7 positions of the selenadiazolo[3,4-c]pyridine ring system, which imparts unique electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine typically involves the bromination of the parent selenadiazolo[3,4-c]pyridine compound. One common method includes the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Cross-Coupling Reactions: Notably, Suzuki cross-coupling reactions are used to form carbon-carbon bonds, making this compound a valuable building block in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Cross-Coupling Reactions: Suzuki cross-coupling reactions involve the use of palladium catalysts and boronic acids under inert conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the selenadiazolo[3,4-c]pyridine ring system, which can be further utilized in the synthesis of complex organic molecules .
Aplicaciones Científicas De Investigación
4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine has several scientific research applications:
Organic Electronics: It is used in the development of organic solar cells as a photosensitizer due to its favorable optical and electrochemical properties.
Material Science:
Chemical Synthesis: It is employed in the synthesis of various heterocyclic compounds through cross-coupling and substitution reactions.
Mecanismo De Acción
The mechanism by which 4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine exerts its effects is primarily through its electronic properties. The presence of bromine atoms and the selenadiazolo[3,4-c]pyridine ring system allows for efficient charge transfer and light absorption, making it an effective photosensitizer in organic solar cells . The molecular targets and pathways involved include the interaction with light to generate excitons, which are then separated into charge carriers for electricity generation .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: Similar in structure but contains sulfur instead of selenium.
4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine: Contains oxygen instead of selenium.
Uniqueness
4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur and oxygen analogs. This uniqueness makes it particularly valuable in applications requiring specific optical and electrochemical characteristics .
Propiedades
Fórmula molecular |
C5HBr2N3Se |
|---|---|
Peso molecular |
341.86 g/mol |
Nombre IUPAC |
4,7-dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine |
InChI |
InChI=1S/C5HBr2N3Se/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H |
Clave InChI |
CWQAEGUCVZIIJP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=N[Se]N=C2C(=N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)


![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)






![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
